REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8](SC)=[N:7][C:6]=1[NH2:12])=[O:4].[CH3:13]O.O[O:16][S:17]([O-:19])=O.[K+]>O.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:5]1[S:9][C:8]([S:17]([CH3:13])(=[O:19])=[O:16])=[N:7][C:6]=1[NH2:12])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
45.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(N=C(S1)SC)N
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
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Type
|
WASH
|
Details
|
The organic layer was washed with 5 l of brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
The desiccant was filtered out
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(N=C(S1)S(=O)(=O)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |